N-[4-(Aminomethyl)phenyl]pyridin-2-amine
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Overview
Description
N-[4-(Aminomethyl)phenyl]pyridin-2-amine is a chemical compound that features a pyridine ring substituted with an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]pyridin-2-amine typically involves the reaction of 4-(aminomethyl)benzonitrile with 2-aminopyridine under specific conditions. One common method includes the use of a catalyst such as aluminum oxide (Al₂O₃) and a base like cesium carbonate (Cs₂CO₃) in an alcoholic medium . The reaction is carried out at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: A related compound with similar structural features but different reactivity and applications.
2-Picolylamine: Another similar compound used in the synthesis of ionic liquids and metal complexes.
4-Amino-2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group that exhibits unique chemical properties.
Uniqueness
N-[4-(Aminomethyl)phenyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its combination of an aminomethyl group and a pyridine ring makes it a versatile compound in various chemical and biological contexts.
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15) |
InChI Key |
BTEUQJUOWGXDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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